2-(2,4-dichlorophenoxy)-N-[4-(phenyldiazenyl)phenyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes dichlorophenoxy and phenyldiazenyl groups, making it a subject of study for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with aniline derivatives under specific conditions. One common method includes the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by the chlorination of phenoxyacetic acid.
Coupling with aniline derivatives: The 2,4-dichlorophenoxyacetic acid is then reacted with aniline derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting COX-2 enzyme.
Industry: Utilized in the development of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of the COX-2 enzyme is achieved through binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, its anticancer activity is attributed to its ability to interfere with cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different biological activity.
2,4-dichlorophenoxyacetamide:
Uniqueness
2-(2,4-dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide stands out due to its dual functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit COX-2 selectively makes it a promising candidate for anti-inflammatory drug development .
Properties
CAS No. |
306316-33-6 |
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Molecular Formula |
C20H15Cl2N3O2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-14-6-11-19(18(22)12-14)27-13-20(26)23-15-7-9-17(10-8-15)25-24-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,26) |
InChI Key |
YMWYYOFWBGBSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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